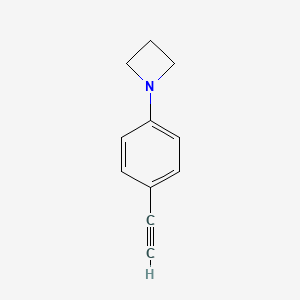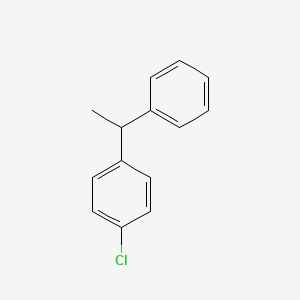
2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)oxazole-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, an oxazole ring, and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile molecule for synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)oxazole-4-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Coupling of the Piperidine and Oxazole Rings: The final step involves coupling the piperidine and oxazole rings through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group ensures the stability of the compound during reactions, while the piperidine and oxazole rings facilitate binding to biological targets. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Another compound with a piperidine ring and a Boc protecting group, used in similar applications.
((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline: A compound used as a rigid linker in PROTAC development for targeted protein degradation.
Uniqueness
2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)oxazole-4-carboxylic acid is unique due to its combination of a piperidine ring, an oxazole ring, and a Boc protecting group. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C15H22N2O5 |
|---|---|
Peso molecular |
310.35 g/mol |
Nombre IUPAC |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-6-4-10(5-7-17)8-12-16-11(9-21-12)13(18)19/h9-10H,4-8H2,1-3H3,(H,18,19) |
Clave InChI |
LLQTZWCHJOFCOW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=NC(=CO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(7-((2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B12067451.png)





![[1-(Cyclobutylmethyl)piperidin-4-yl]methanol](/img/structure/B12067505.png)


![6-[2-[2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethoxy]ethylsulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B12067517.png)

![1-[(2-Aminophenyl)thio]-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B12067537.png)


